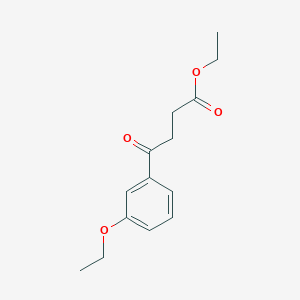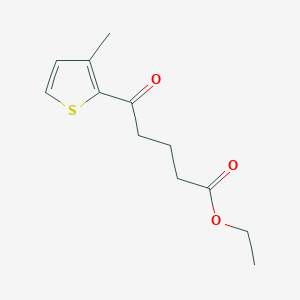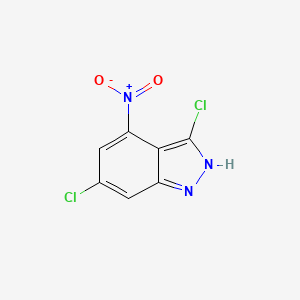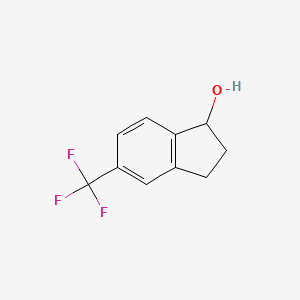
5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol
Descripción general
Descripción
The compound 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol is a trifluoromethylated organic molecule that is part of a broader class of compounds known for their unique physical, chemical, and biological properties. These properties make them valuable in various applications, including pesticides, medicine, dyes, and functional materials . The trifluoromethyl group, in particular, is known to impart desirable characteristics such as increased bioactivity and stability .
Synthesis Analysis
The synthesis of related trifluoromethyl compounds has been demonstrated through various methods. For instance, the synthesis of 5-(trifluoromethyl)cyclohexane-1
Aplicaciones Científicas De Investigación
Optical Limiting Applications
- The compound's derivatives have been synthesized and characterized for optical limiting properties. A study found that the optical limiting effect increases with the presence of certain substituents, indicating potential applications in photonics and optoelectronics (Vagin et al., 2003).
Synthesis of Fluorinated Heterocycles
- Another research focused on the regioselective synthesis of stable derivatives of this compound, leading to the creation of fluorinated heterocycles. This synthesis process is significant in the development of new pharmaceuticals and agrochemicals (Attanasi et al., 2001).
Formation of Pyrazole Derivatives
- A study demonstrated the use of the compound in synthesizing pyrazole derivatives, which are important in medicinal chemistry (Braibante et al., 1993).
Antibacterial Activity
- Research on the synthesis and antibacterial activity of analogues of this compound revealed potential applications in developing new antibacterial agents (Leelakumar et al., 2022).
Spectroelectrochemical Properties
- A study explored the synthesis and spectroelectrochemical properties of derivatives, suggesting applications in electrochemical technologies (Kamiloğlu et al., 2018).
Kinetic Studies and Isomerization
- There's research into the kinetic aspects and isomerization reactions of similar trifluoromethyl compounds, which could have implications in chemical synthesis processes (Tordeux et al., 2001).
Photoredox Catalysis
- A study focused on the catalytic fluoromethylation of carbon-carbon multiple bonds, highlighting the importance of trifluoromethyl groups in pharmaceuticals and agrochemicals. This research is relevant for designing new synthetic routes in organic chemistry (Koike & Akita, 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(8)14/h2-3,5,9,14H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQUVMBVTFSJRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647528 | |
| Record name | 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol | |
CAS RN |
869725-57-5 | |
| Record name | 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

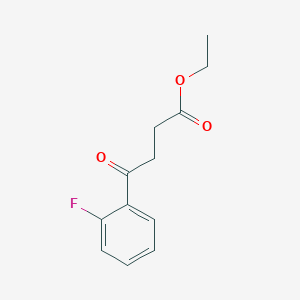
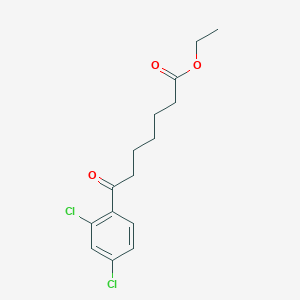

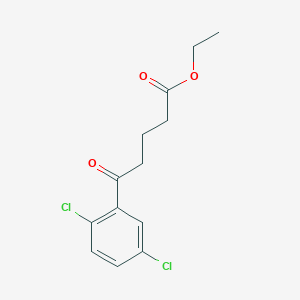
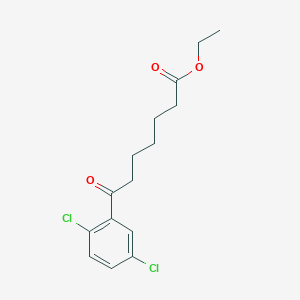
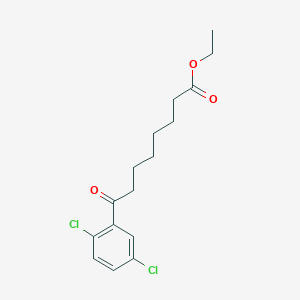



![Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate](/img/structure/B1326224.png)
![Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate](/img/structure/B1326225.png)
